5-Fluoro-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one
Overview
Description
5-Fluoro-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one is an organic compound with the molecular formula C7H3FN2O4. It is a derivative of benzoxazole, characterized by the presence of a fluorine atom at the 5th position and a nitro group at the 6th position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one typically involves the nitration of 5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one. The reaction is carried out under controlled conditions using a nitrating agent such as nitric acid in the presence of a catalyst. The reaction mixture is maintained at a specific temperature to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-Fluoro-6-amino-2,3-dihydro-1,3-benzoxazol-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.
Scientific Research Applications
5-Fluoro-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorine atom enhances the compound’s stability and bioavailability, allowing it to effectively reach its targets. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2,3-dihydro-1,3-benzoxazol-2-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitro-2,3-dihydro-1,3-benzoxazol-2-one: Lacks the fluorine atom, affecting its stability and bioavailability.
5,6-Difluoro-2,3-dihydro-1,3-benzoxazol-2-one: Contains an additional fluorine atom, which can further enhance its stability but may alter its reactivity.
Uniqueness
5-Fluoro-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one is unique due to the presence of both the fluorine and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-fluoro-6-nitro-3H-1,3-benzoxazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O4/c8-3-1-4-6(14-7(11)9-4)2-5(3)10(12)13/h1-2H,(H,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLSATYIXHNQKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)[N+](=O)[O-])OC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods II
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